

A Technical Guide to the Historical Applications of Bufencarb Insecticide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical applications, toxicological profile, and environmental fate of **Bufencarb**, a carbamate insecticide. **Bufencarb** was developed in the mid-20th century as part of a class of insecticides designed to replace more persistent organochlorines. As an obsolete pesticide, its monograph is no longer actively maintained, but its history provides valuable context for the study of carbamate chemistry, toxicology, and environmental interactions.[1]

Chemical Identity and Properties

Bufencarb is a non-systemic, contact and stomach insecticide.[2] It is not a single chemical entity but a mixture of two principal active isomers in an approximate 3:1 ratio: 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate.[3][4] First patented in 1962, it was formulated under trade names such as BUX and Metalkamate.[1][5]

Bufencarb is characterized as a yellow-amber solid with low water solubility (<50 ppm) and good solubility in solvents like xylene and methanol.[6] It is stable in neutral or acidic solutions, but its rate of hydrolysis increases with higher pH or temperature.[6]

Historical Agricultural Applications

Bufencarb was primarily used as a soil insecticide to control a variety of insect pests in major agricultural crops.[7] Its application was targeted at controlling economically significant pests in



corn and rice.

Key applications included:

- Corn: Control of corn rootworm larvae (Diabrotica spp.).[8]
- Rice: Control of rice stemborers and rice green leafhoppers (Nilaparvata lugens).[8][9]
- Cotton: Used to manage pests such as cotton aphids and bollworms.

Due to its high toxicity to non-target organisms and the development of newer, more selective insecticides, the use of **Bufencarb** has been discontinued.[8]

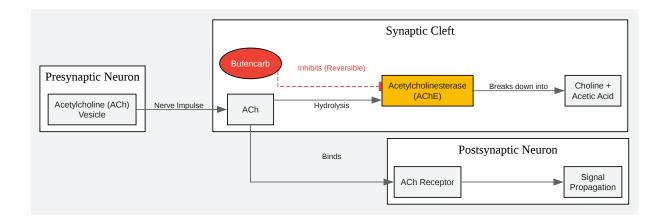
Mechanism of Action: Cholinesterase Inhibition

Like all carbamate insecticides, **Bufencarb**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of the target pest.[7][10]

- Normal Synaptic Function: The neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.
- Inhibition by Bufencarb: Bufencarb carbamylates a serine residue in the active site of AChE, forming a temporary covalent bond.
- Toxic Effect: This inhibition prevents the breakdown of ACh, leading to its accumulation in the synapse. The continuous stimulation of acetylcholine receptors results in hyperexcitation, paralysis, and ultimately, the death of the insect.

This inhibition is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, which distinguishes it from the typically irreversible inhibition caused by organophosphate insecticides.[11]





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Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by **Bufencarb**.

Quantitative Data

The following tables summarize available quantitative data for **Bufencarb** and related carbamates for comparative context. Data for obsolete pesticides like **Bufencarb** is often limited in the public domain.

Table 1: Toxicological Data for **Bufencarb** and Comparative Carbamates



Compound	Test Species	Endpoint	Value (mg/kg)	Reference(s)
Bufencarb	Rat (male)	Oral LD50	97	[6]
Bufencarb	Rat (female)	Oral LD50	61	[6]
Bufencarb	Rat (male)	Dermal LD50	237	[6]
Bufencarb	Rat (female)	Dermal LD50	163	[6]
Bufencarb	Colinus virginianus (Bobwhite Quail)	Oral LD50	32.95	[12]
Carbofuran*	Oncorhynchus mykiss (Rainbow Trout)	96-hr LC50	0.279	[11]
Carbofuran*	Lepomis macrochirus (Bluegill)	96-hr LC₅o	0.142	[11]
Carbofuran*	Daphnia magna (Water Flea)	48-hr LC50	0.032	[11]

^{*}Note: Data for Carbofuran, a structurally related carbamate, is provided for aquatic toxicity comparison as specific data for **Bufencarb** was not found.

Table 2: Environmental Fate Data for **Bufencarb** and Comparative Carbamates



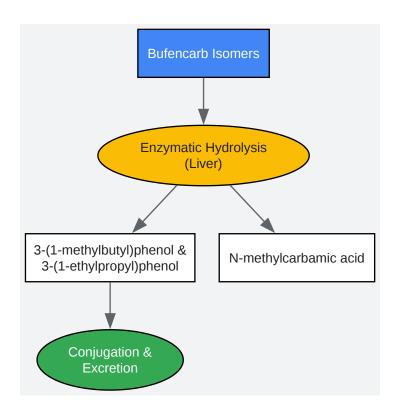
Compound	Medium	Endpoint	Value (Days)	Conditions	Reference(s
Bufencarb	Soil	Persistence	"Fairly rapidly degraded"	Not specified	[6]
Carbaryl*	Soil	Half-life (T1/2)	7 - 28	Varies with soil type and conditions	[13]
Carbofuran*	Soil	Half-life (T ₁ / ₂)	~50	Typical value	[13]

^{*}Note: Data for Carbaryl and Carbofuran are provided for comparative context as a specific soil half-life (DT50) for **Bufencarb** was not found in the reviewed literature.

Metabolism and Environmental Fate Metabolism

In mammals, **Bufencarb** is rapidly metabolized, primarily in the liver.[10] The main pathway is the enzymatic hydrolysis of the carbamate ester linkage, which is a critical detoxification step. This process cleaves the molecule into its constituent phenols (3-(1-methylbutyl)phenol and/or 3-(1-ethylpropyl)phenol) and N-methylcarbamic acid, significantly reducing its toxicity.[11]





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Figure 2: Primary metabolic pathway of **Bufencarb** in mammals.

Environmental Fate and Degradation

Bufencarb is considered non-persistent in the environment.[13][14] Its degradation in soil is primarily driven by microbial action.[15] The rate of degradation is influenced by soil properties such as organic matter content, pH, moisture, and temperature.[16] Notably, one study found that unlike other carbamates such as bendiocarb, **Bufencarb** was not rapidly degraded in soils that had a history of carbofuran application, suggesting a lack of cross-adaptation for enhanced microbial degradation for this specific compound. Hydrolysis is also a key degradation pathway in aqueous environments, with the rate increasing significantly under alkaline conditions.[6]

Experimental Protocols Protocol for Soil Residue Analysis (General)

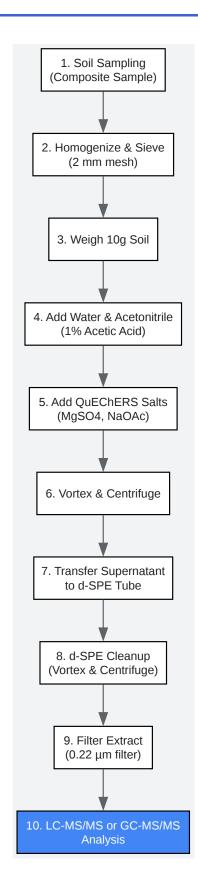
This protocol describes a general methodology for the analysis of carbamate residues in soil, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by instrumental analysis.



1. Sample Preparation:

- Collect a composite soil sample from the target area. Air-dry the sample and sieve through a 2 mm mesh to remove stones and debris.
- Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
- 2. Extraction:
- Add 10 mL of water and 10 mL of acetonitrile (ACN) with 1% acetic acid to the tube.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc).
- Immediately cap and shake vigorously for 1 minute to induce phase separation.
- Centrifuge at 4000 rpm for 5 minutes. The upper ACN layer contains the extracted pesticides.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the ACN supernatant to a 15 mL d-SPE tube containing 900 mg
 MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent.
- Vortex for 30 seconds to facilitate the removal of matrix interferences.
- Centrifuge at 4000 rpm for 5 minutes.
- 4. Final Preparation and Analysis:
- Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter into an autosampler vial.
- Analyze the extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with tandem Mass Spectrometry (GC-MS/MS) for identification and quantification of Bufencarb isomers.





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- To cite this document: BenchChem. [A Technical Guide to the Historical Applications of Bufencarb Insecticide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668033#historical-applications-of-bufencarb-as-a-carbamate-insecticide]



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